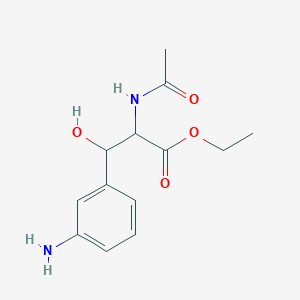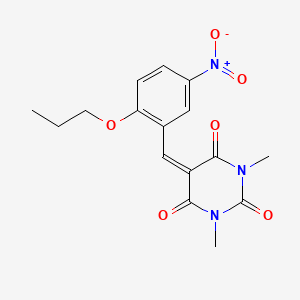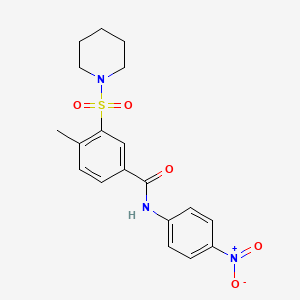
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as MNX, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MNX has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.
作用機序
The mechanism of action of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to metal ions, which may explain its use as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been shown to bind to metal ions, which may have implications for its use as a fluorescent probe for metal ion detection.
実験室実験の利点と制限
One advantage of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is its potential use as a fluorescent probe for metal ion detection, which could have applications in environmental monitoring and biomedical imaging. Another advantage is its potential use in organic electronics due to its high photoluminescence quantum yield and high charge carrier mobility. One limitation of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may limit its use in certain applications.
将来の方向性
For research on 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one include investigating its potential as an anticancer agent, further studying its mechanism of action, and exploring its potential use in organic electronics. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one could also be studied for its potential use in other fields, such as catalysis and sensor applications. Further research could also be done to improve the synthesis of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one and to develop new methods for its synthesis.
合成法
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been synthesized using different methods, including the reaction of 2-aminoacetophenone and 2-methylbenzaldehyde with 1-naphthaldehyde in the presence of ethanol and sodium hydroxide. Another method involves the reaction of 2-aminoacetophenone and 2-methylbenzaldehyde with 1-naphthaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The yield of 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one using these methods ranges from 70-92%.
科学的研究の応用
2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield. 2-(2-methylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one has also been studied for its potential use in organic field-effect transistors (OFETs) due to its high charge carrier mobility.
特性
IUPAC Name |
(4Z)-2-(2-methylphenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c1-14-7-2-4-11-17(14)20-22-19(21(23)24-20)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFGXCXVZUXGE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Methylphenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
